Lipophilicity Advantage vs. 2-(2-Biphenylyloxy)ethanol
1,2-Bis(2-biphenylyloxy)ethane exhibits a calculated LogP of 6.82 [1] and Log Kow of 7.33 [2], representing a lipophilicity advantage of >4 log units relative to the asymmetric monofunctional analog 2-(2-biphenylyloxy)ethanol (LogP ~2.67) . This ~14,000-fold difference in octanol-water partition coefficient translates directly to enhanced compatibility with nonpolar matrices and hydrophobic substrates, a critical requirement for delayed-tack adhesive formulations where compound migration must be controlled.
| Evidence Dimension | Octanol-water partition coefficient (LogP / Log Kow) |
|---|---|
| Target Compound Data | LogP = 6.82; Log Kow = 7.33 |
| Comparator Or Baseline | 2-(2-Biphenylyloxy)ethanol (CAS 7501-02-2): LogP = 2.67 |
| Quantified Difference | ΔLogP ≈ 4.15 (>14,000-fold difference in partition ratio) |
| Conditions | Calculated LogP via ACD/Labs Percepta Platform v14.00; Log Kow via KOWWIN v1.67 |
Why This Matters
A LogP difference of >4 orders of magnitude determines whether a compound will remain homogeneously distributed in a nonpolar adhesive matrix versus migrating to polar interfaces, directly impacting product performance and shelf stability.
- [1] ChemSpider. 1,2-bis(2-biphenylyloxy)ethane. ACD/LogP = 6.82. View Source
- [2] U.S. Environmental Protection Agency. EPISuite KOWWIN v1.67 estimate: Log Kow = 7.33 for 1,2-Bis(2-biphenylyloxy)ethane. View Source
